molecular formula C9H11ClF3NO B7786637 2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride

2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride

Cat. No.: B7786637
M. Wt: 241.64 g/mol
InChI Key: PUCMINVFHFAQML-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride is a chemical compound with the molecular formula C9H11ClF3NO and a molecular weight of 241.64 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride typically involves the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 2-[3-(trifluoromethyl)phenoxy]ethanol. This intermediate is then reacted with ammonium chloride to yield the final product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenoxy]ethanol
  • 3-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenoxyacetic acid

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride stands out due to its unique combination of a trifluoromethyl group and an ethanaminium moiety. This structure imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6H,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCMINVFHFAQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-96-1
Record name Ethanamine, 2-[3-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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